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Compound of Interest

Compound Name: 2-Methoxy-6-nitrophenol

CAS No.: 15969-08-1

Cat. No.: B180549 Get Quote

The defining feature of 2-Methoxy-6-nitrophenol is the "Ortho Effect." The nitro group at

position 6 is adjacent to the phenolic hydroxyl at position 1. This proximity allows for the

formation of a stable, 6-membered pseudo-ring via an intramolecular hydrogen bond between

the hydroxyl hydrogen and one oxygen of the nitro group.[1]

The Mechanistic Impact:

Volatility: This internal chelation satisfies the dipole of the hydroxyl group, preventing it from

acting as a hydrogen bond donor to neighboring molecules. Consequently, 2-Methoxy-6-
nitrophenol behaves as a pseudo-nonpolar molecule, exhibiting significant volatility with

steam.

Melting Point Depression: The lack of intermolecular lattice networks (common in the 4-nitro

isomer) results in a significantly lower melting point (~104°C) compared to 4-nitroguaiacol

(~150°C).

Table 1: Physicochemical Constants[1]
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Property Value Context

IUPAC Name 2-Methoxy-6-nitrophenol Common: 6-Nitroguaiacol

CAS Number 603-83-8

Molecular Formula C₇H₇NO₄ MW: 169.13 g/mol

Appearance Yellow crystalline solid Needle-like prisms from EtOH

Melting Point 103 – 107 °C
Distinct from 4-isomer

(>150°C)

pKa (Predicted) ~8.3

Less acidic than 2-nitrophenol

(7.[2][3][4]2) due to OMe

donation

Solubility Soluble in EtOH, Ether, CHCl₃ Sparingly soluble in cold water

Partition Coeff. LogP ~1.79
Lipophilic character due to

internal H-bond

Synthesis & Purification Protocol
The synthesis of 2-Methoxy-6-nitrophenol via the nitration of guaiacol is a classic study in

regioselectivity. Direct nitration typically favors the para position (4-nitroguaiacol) due to steric

hindrance at the ortho position (6-nitroguaiacol).

The Challenge: Obtaining high purity 6-nitroguaiacol requires separating it from the dominant

4-nitro isomer and dinitro byproducts. The Solution: Exploiting the intramolecular hydrogen

bond via steam distillation.[5]

Validated Experimental Workflow
Nitration: Guaiacol is treated with dilute nitric acid in an inert solvent (e.g., diethyl ether or

glacial acetic acid) at controlled temperatures (<20°C) to minimize dinitration.

Quenching: The reaction mixture is poured onto ice/water.

Separation (The Critical Step): The crude solid mixture is subjected to steam distillation.
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Distillate: Contains pure 2-Methoxy-6-nitrophenol. The intramolecular H-bond makes it

volatile.

Residue: Contains 4-nitroguaiacol. Intermolecular H-bonding anchors it in the aqueous

phase.

Workflow Visualization (Graphviz)
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Caption: Separation logic relying on the volatility difference induced by intramolecular hydrogen

bonding (S(6) motif) in the 6-nitro isomer.

Chemical Reactivity & Derivatization
Researchers utilizing 2-Methoxy-6-nitrophenol typically target two primary transformation

pathways: reduction to the amine or demethylation to the catechol.

A. Demethylation (Synthesis of 3-Nitrocatechol)
The conversion of 6-nitroguaiacol to 3-nitrocatechol (1,2-dihydroxy-3-nitrobenzene) is pivotal

for developing COMT inhibitors.

Reagent: Hydrobromic acid (48% HBr) or Aluminum Chloride (AlCl₃) in Pyridine.

Mechanism: Nucleophilic attack on the methyl group. The nitro group's electron-withdrawing

nature makes the ether linkage more susceptible to cleavage than in unsubstituted guaiacol.

Outcome: Formation of the catechol moiety, which is essential for metal chelation in enzyme

active sites.

B. Reduction (Synthesis of 6-Aminoguaiacol)
Reagents: H₂/Pd-C, Fe/HCl, or Sodium Dithionite.

Application: The resulting amine is a precursor for Schiff bases and complex heterocyclic

synthesis.

Caution: The resulting aminophenol is sensitive to oxidation and should be handled under

inert atmosphere (Nitrogen/Argon).

Reactivity Pathway Diagram
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Pathway A: Demethylation

Pathway B: Reduction2-Methoxy-6-nitrophenol

3-Nitrocatechol
(COMT Inhibitor Precursor)
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 or AlCl3/Pyridine
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(Heterocycle Precursor)

 H2, Pd/C
 or Fe/HCl
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Caption: Divergent synthesis pathways for pharmaceutical intermediates.

Safety & Handling (E-E-A-T)
Toxicity: Like most nitrophenols, 2-Methoxy-6-nitrophenol is a potential uncoupler of

oxidative phosphorylation. It disrupts ATP synthesis by dissipating the proton gradient across

mitochondrial membranes.

Handling:

Dust: Use N95 or P100 respiratory protection. The solid is fine and can generate irritant

dust.

Skin: Nitrophenols are readily absorbed through the skin. Double-gloving (Nitrile) is

recommended.

Explosion Hazard: Dry nitrophenols can be shock-sensitive, though less so than picric

acid. Ensure the compound is stored away from reducing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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